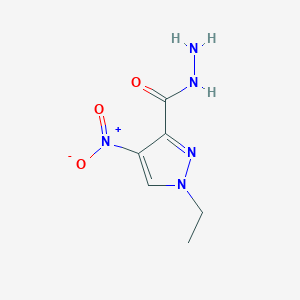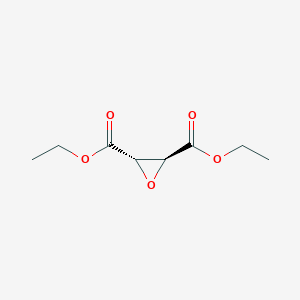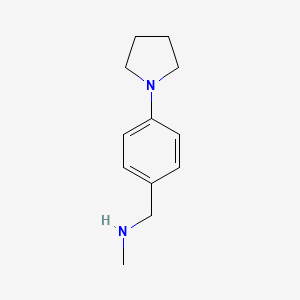
N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their properties, which can provide insights into the chemical behavior and characteristics of similar amines. For instance, the synthesis of related compounds, their molecular structures, and their interactions with other chemicals are discussed, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a compound with a similar pyrrolidinyl structure, is described as involving an asymmetric Michael addition followed by a stereoselective alkylation . This suggests that the synthesis of N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine could potentially involve similar steps, with modifications to accommodate the benzyl group.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(pyridin-4-yl)pyridin-4-amine, has been studied using molecular simulation methods, which could be applied to N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine to predict its structure and behavior . Additionally, the crystal structures of a series of N-(pyrrol-2-yl)amines have been determined, showing how small changes in structure can significantly affect molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of similar compounds, such as the role of N-methyltransferases in the neurotoxicity associated with the metabolites of 4-substituted pyridines, provides a context for understanding how N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine might undergo biotransformation and what potential biological effects it could have .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their tautomeric preferences, electron distribution, and protonation energy, are discussed in the literature . These properties are crucial for understanding the behavior of N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine in different environments and could be inferred from the properties of structurally similar compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Key Intermediates for Antibiotics : N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a variant of the compound , has been utilized as a key intermediate in the synthesis of premafloxacin, an antibiotic targeting veterinary pathogens. This synthesis involves an asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
Role in Preparing Quinolone Antibacterials : Similar compounds are used in the synthesis of various 3-(1-aminoethyl)pyrrolidines, which serve as C7 side chains in the preparation of stereochemically pure quinolone antibacterials (Schroeder et al., 1992).
Oxidative Transformation to Lactams : Aerobic oxidation of cyclic amines, including N-methyl cyclic tertiary amines, to lactams (precursors to commercial products like nylon) is catalyzed by CeO2-supported gold nanoparticles, showcasing the compound's role in chemical feedstock production (Dairo et al., 2016).
Methylation of Pyridines to Quaternary Amines : N-methyltransferases have been observed to methylate various pyridines, including 4-phenylpyridine, to quaternary amines, highlighting the compound's involvement in the generation of neurotoxins (Ansher et al., 1986).
Applications in Medical and Biological Research
Pharmacological Characterization : Research on compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) has contributed to understanding κ-opioid receptor antagonism, indicating potential for treating depression and addiction disorders (Grimwood et al., 2011).
Unique Oxidation Reactions in Amino Acid Synthesis : The oxidation of N-acyl cyclic amines, similar to the compound , with ruthenium porphyrin and pyridine N-oxide leads to the direct conversion of proline residues in peptides to glutamate, a novel C-N bond cleavage reaction (Ito et al., 2005).
Pyrrolidines Synthesis and Applications : Studies on pyrrolidines synthesis, such as the [3+2] cycloaddition involving N-methyl azomethine ylide, highlight their significance in medicine and industry, including uses as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Industrial and Environmental Implications
- Amines in the Human Environment : Studies have detected various primary and secondary amines, including pyrrolidine and N-methylpyrrolidine, in environmental samples such as vegetables, fish products, and surface waters. These findings emphasize the compound's prevalence in the human environment and potential impact on health (Neurath et al., 1977).
Safety And Hazards
Propiedades
IUPAC Name |
N-methyl-1-(4-pyrrolidin-1-ylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-13-10-11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7,13H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSIBXGPJNBMBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427707 |
Source


|
| Record name | N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine | |
CAS RN |
823188-79-0 |
Source


|
| Record name | N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

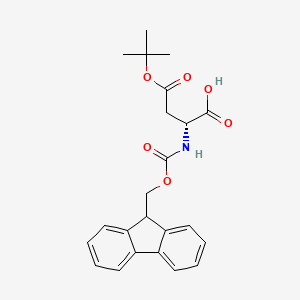

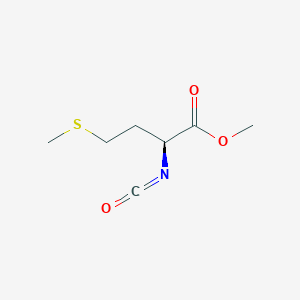
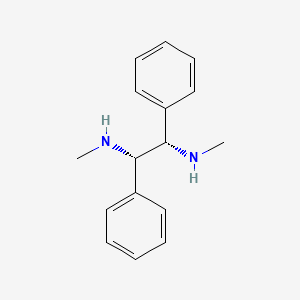
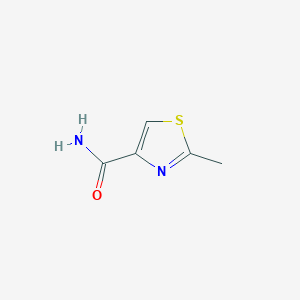
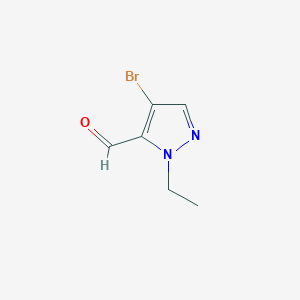
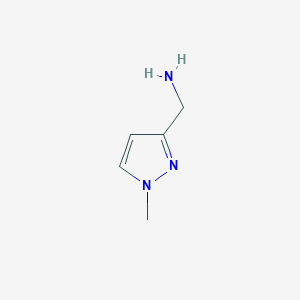
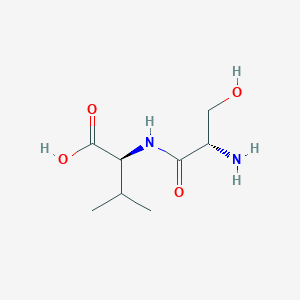
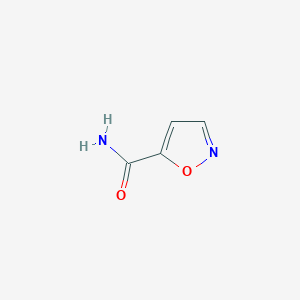
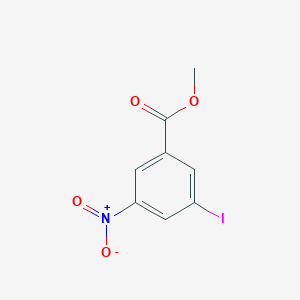
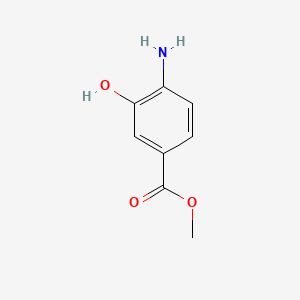
![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)
